molecular formula C20H23N5O3S B3008957 5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole CAS No. 2309604-52-0

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B3008957
CAS No.: 2309604-52-0
M. Wt: 413.5
InChI Key: JBQAYNLAPPGRGS-UHFFFAOYSA-N
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Description

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to act as potent and selectiveFXR agonists . The Farnesoid X receptor (FXR) plays a crucial role in bile acid synthesis, lipid metabolism, and glucose homeostasis.

Mode of Action

As an FXR agonist, the compound binds to the FXR receptor, activating it. This activation leads to changes in the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .

Biochemical Pathways

Upon activation of the FXR receptor, several biochemical pathways are affected. These include pathways involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. The activation of FXR can lead to a decrease in the synthesis and secretion of bile acids, a decrease in triglyceride levels, and an increase in glucose tolerance .

Pharmacokinetics

Similar compounds have shown robust lipid-modulating properties, suggesting good bioavailability .

Result of Action

The activation of the FXR receptor by the compound leads to molecular and cellular effects such as lowering LDL (low-density lipoprotein) and triglycerides while raising HDL (high-density lipoprotein) in preclinical species . These changes can have beneficial effects on conditions like hyperlipidemia and potentially diabetes.

Biological Activity

5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, featuring a benzimidazole core linked to a piperidine moiety and a pyrimidine derivative, suggests diverse biological activities. This article reviews the biological activity of this compound based on synthesized data, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C20_{20}H23_{23}N5_{5}O3_{3}S
  • Molecular Weight : 413.5 g/mol
  • CAS Number : 2309604-52-0

The structure features a sulfonamide group that is known for enhancing biological activity through increased binding affinity to target proteins. The presence of the cyclopropyl group is also expected to enhance pharmacological properties by improving metabolic stability.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related piperidine derivatives have demonstrated moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis . The sulfonamide group typically enhances the antibacterial efficacy by inhibiting bacterial enzyme functions.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly against acetylcholinesterase (AChE) and urease. In related studies, piperidine derivatives showed strong inhibitory effects, with IC50_{50} values indicating effective enzyme inhibition . For example, certain derivatives exhibited IC50_{50} values as low as 2.14 µM against urease, suggesting high potency.

CompoundEnzyme TargetIC50_{50} (µM)
7lUrease2.14
7mAChE0.63
7nAChE1.00

Anticancer Properties

The benzimidazole core is associated with anticancer activity, particularly due to its ability to interfere with cellular processes such as DNA replication and repair. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines . The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation.

Case Studies and Research Findings

  • Synthesis and Testing : In a study focused on synthesizing various piperidine derivatives, it was found that modifications at the benzimidazole position could significantly alter biological activity . This highlights the importance of structural variations in enhancing therapeutic efficacy.
  • Binding Studies : Bovine serum albumin (BSA) binding studies have shown that these compounds can effectively interact with serum proteins, which is crucial for understanding their pharmacokinetics and bioavailability .
  • In Silico Studies : Molecular docking simulations revealed that the compound binds effectively to target enzymes, suggesting potential for drug development in treating bacterial infections and possibly cancer .

Properties

IUPAC Name

6-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c26-29(27,16-3-4-17-19(9-16)23-12-21-17)25-7-5-14(6-8-25)11-28-20-10-18(15-1-2-15)22-13-24-20/h3-4,9-10,12-15H,1-2,5-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQAYNLAPPGRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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